3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride
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Overview
Description
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aromatic sulfonyl fluorides. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with a sulfonyl fluoride functional group. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the nitration of a suitable benzene derivative, followed by bromination and fluorination. The sulfonyl fluoride group is introduced through sulfonation and subsequent conversion to the sulfonyl fluoride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid.
Nucleophilic Substitution: Reagents such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.
Scientific Research Applications
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is utilized in enzyme inhibition studies and protein labeling experiments .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzenesulfonyl chloride: Used in the preparation of other benzenesulfonamides.
3-Bromo-5-nitrobenzotrifluoride: An intermediate in the synthesis of pharmaceutical compounds.
3-Bromo-4-fluoronitrobenzene: Used in the synthesis of N-fused tricyclic indoles.
Uniqueness
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both sulfonyl fluoride and nitro groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C6H2BrF2NO4S |
---|---|
Molecular Weight |
302.05 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrF2NO4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H |
InChI Key |
LAVANVLQSIMAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)F |
Origin of Product |
United States |
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